molecular formula C13H16N2O8S B4294736 [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid

[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid

Cat. No. B4294736
M. Wt: 360.34 g/mol
InChI Key: XTICOGVEBSWWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid, also known as DTPA-NO2, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid releases NO through a process called photolysis, which involves the use of light to break chemical bonds. When exposed to light, [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid undergoes a chemical reaction that releases NO and forms a stable byproduct. The release of NO is selective and can be controlled by adjusting the wavelength and intensity of light.
Biochemical and Physiological Effects:
The release of NO by [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, which means it can relax blood vessels and increase blood flow. This effect can be beneficial in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. NO also has anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of cancer and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. Its release of NO can be controlled by adjusting the wavelength and intensity of light, making it a useful tool for studying the effects of NO on biological systems. However, [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid has some limitations. Its synthesis is complex and requires several steps, which can make it difficult to produce in large quantities. Its use is also limited to in vitro experiments, as the release of NO requires exposure to light, which is not feasible in vivo.

Future Directions

There are several future directions for the study of [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to study the effects of [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid in vivo, to determine its potential as a therapeutic agent. Additionally, the selective release of NO by [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid could be used to target specific tissues or cells, which could have implications for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid.

Scientific Research Applications

[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid has potential applications in medicine and biotechnology. It has been studied for its ability to selectively deliver nitric oxide (NO) to specific tissues or cells. NO is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, the use of NO in medicine is limited due to its short half-life and potential toxicity. [2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid has been shown to release NO in a controlled manner, making it a promising candidate for the treatment of various diseases, such as cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

2-[2-[3-(2,3-dihydroxypropylsulfanyl)-5-nitroanilino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O8S/c16-4-10(17)7-24-11-2-8(1-9(3-11)15(21)22)14-12(18)5-23-6-13(19)20/h1-3,10,16-17H,4-7H2,(H,14,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICOGVEBSWWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 2
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 3
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 4
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 5
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 6
[2-({3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}amino)-2-oxoethoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.